Bis(1,5-cyclooctadiene)dimethoxydiiridium Bis(1,5-cyclooctadiene)dimethoxydiiridium
Brand Name: Vulcanchem
CAS No.: 12148-71-9
VCID: VC0079669
InChI: InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2
SMILES: C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]
Molecular Formula: C18H34Ir2O2+2
Molecular Weight: 666.9 g/mol

Bis(1,5-cyclooctadiene)dimethoxydiiridium

CAS No.: 12148-71-9

Cat. No.: VC0079669

Molecular Formula: C18H34Ir2O2+2

Molecular Weight: 666.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(1,5-cyclooctadiene)dimethoxydiiridium - 12148-71-9

Specification

CAS No. 12148-71-9
Molecular Formula C18H34Ir2O2+2
Molecular Weight 666.9 g/mol
IUPAC Name cycloocta-1,5-diene;iridium;methyloxidanium
Standard InChI InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2
Standard InChI Key MNKCGUKVRJZKEQ-UHFFFAOYSA-P
Isomeric SMILES C[OH2+].C[OH2+].C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir].[Ir]
SMILES C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]
Canonical SMILES C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator